molecular formula C13H24N2O2 B2941819 Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2168501-64-0

Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2941819
CAS No.: 2168501-64-0
M. Wt: 240.347
InChI Key: SUSNUZSNUPNBLD-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate is a bicyclic spiro compound featuring a unique 5-azaspiro[3.4]octane core. This structure combines a fused cyclohexane and cyclopropane ring system, with a tert-butyl carbamate (Boc) protecting group at the 5-position and an aminomethyl substituent at the 6-position. Such spiro scaffolds are prized in medicinal chemistry for their conformational rigidity, which enhances binding selectivity and metabolic stability in drug candidates . The compound serves as a versatile building block for synthesizing pharmacologically active molecules, particularly in targeting central nervous system (CNS) disorders and enzyme inhibitors.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10(9-14)5-8-13(15)6-4-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSNUZSNUPNBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(aminomethyl)-5-azaspiro[34]octane-5-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the aminomethyl group to an amine oxide.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions may involve nucleophiles and electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Aminomethyl oxide derivatives.

  • Reduction: Alcohols derived from the carboxylate group.

  • Substitution: Derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structural features make it suitable for labeling and tracking biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can serve as a precursor for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in drug design and synthesis.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate are best contextualized against related spiro and bicyclic analogs. Below is a detailed analysis of its key analogues, supported by empirical data and research findings.

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Structural Differences Applications/Research Findings
Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₂₂N₂O₃ 242.32 g/mol Replaces 5-aza with 2-aza and introduces a 5-oxa (ether) group Used in peptide mimetics; lower metabolic stability due to ether linkage
Tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₁H₂₀N₂O₂ 212.29 g/mol Bicyclo[3.1.0]hexane core (fused rings) instead of spiro[3.4]octane Explored for CNS drug delivery; enhanced blood-brain barrier penetration due to compact size
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₂₀INO₃ 353.20 g/mol Iodomethyl substituent instead of aminomethyl; 5-oxa-2-aza configuration Intermediate for Suzuki-Miyaura cross-coupling; higher molecular weight limits solubility
Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₁₈ClNO₆S 339.79 g/mol Chlorosulfonyl and ketone (7-oxo) groups; 6-oxa substitution Reactive toward nucleophiles; used in sulfonamide-based protease inhibitors

Key Comparative Insights

  • Conformational Flexibility vs.
  • Functional Group Reactivity: The aminomethyl group in the target compound enables direct amide coupling, whereas iodomethyl () and chlorosulfonyl () derivatives require additional synthetic steps for functionalization .
  • Metabolic Stability : The absence of ether (oxa) groups in the target compound may confer higher metabolic stability compared to 5-oxa analogs, which are prone to oxidative cleavage .

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